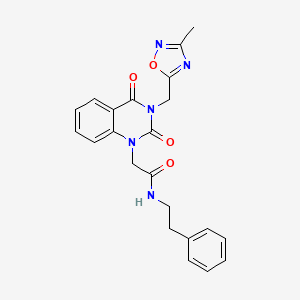

2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-15-24-20(31-25-15)14-27-21(29)17-9-5-6-10-18(17)26(22(27)30)13-19(28)23-12-11-16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJTWKXDGIYWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenethylacetamide is a complex heterocyclic structure that combines elements of oxadiazole and quinazoline. These structural motifs are known for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 378.42 g/mol. The presence of the oxadiazole ring is significant as it contributes to the compound's bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline moieties. For instance, derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2a | MCF-7 | 5.6 | Apoptosis induction |

| 2b | HeLa | 3.2 | Cell cycle arrest |

These results suggest that the compound under investigation may exhibit similar anticancer properties due to its structural features.

Antimicrobial Activity

The oxadiazole derivatives have been extensively studied for their antimicrobial properties. A review indicated that various oxadiazole compounds demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | S. aureus | 0.5 µg/mL |

| 3b | E. coli | 0.25 µg/mL |

In vitro studies have shown that compounds similar to the one can inhibit bacterial growth effectively.

Anti-inflammatory Activity

Compounds with the quinazoline backbone have also been noted for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

The biological activities of 2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenethylacetamide are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of kinases involved in cancer progression.

- Induction of Apoptosis : The compound may activate apoptotic pathways leading to cancer cell death.

- Antimicrobial Mechanisms : The presence of the oxadiazole ring enhances membrane permeability or disrupts nucleic acid synthesis in bacteria.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

-

Study on Anticancer Effects : A recent study published in Frontiers in Chemistry demonstrated that a related quinazoline derivative exhibited a significant reduction in tumor size in xenograft models.

"The treatment resulted in a tumor growth inhibition rate of over 60% compared to controls."

-

Antimicrobial Efficacy Against Tuberculosis : A derivative containing an oxadiazole moiety was tested against Mycobacterium tuberculosis, showing promising results with an MIC value significantly lower than conventional treatments.

"Compound X showed an MIC of 0.045 µg/mL against resistant strains."

Q & A

What methodologies are recommended for optimizing the synthesis of this compound to reduce trial-and-error approaches?

Answer:

Advanced synthesis optimization can leverage computational reaction path search methods based on quantum chemical calculations, combined with experimental validation. For instance, the ICReDD program integrates computational, information, and experimental sciences to narrow down optimal reaction conditions. This approach uses feedback loops where experimental data refine computational models, significantly reducing development time . Statistical design of experiments (DoE) is also critical; factorial designs and response surface methodologies minimize the number of experiments while capturing parameter interactions, as demonstrated in studies involving triazole and benzodiazole derivatives .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:

Discrepancies between calculated and experimental spectroscopic data (e.g., NMR, IR) require systematic validation. For example, in studies of benzimidazole-triazole hybrids, elemental analysis and spectral data (¹H/¹³C NMR) were cross-verified against computational predictions to confirm purity and structure. Multi-technique validation (e.g., combining X-ray crystallography with mass spectrometry) is recommended to address ambiguities .

What advanced techniques are suitable for studying the compound's reactivity under varying catalytic conditions?

Answer:

Reactivity studies should employ controlled experiments with alternative catalysts (e.g., Pd/C, CuI) and solvents (DMF, THF) to assess yield and byproduct formation. For instance, triazole-acetamide derivatives were synthesized under diverse conditions to evaluate substituent effects on reaction efficiency . Kinetic studies using in-situ monitoring (e.g., HPLC or Raman spectroscopy) can further elucidate mechanistic pathways .

How can computational modeling predict the compound's interaction with biological targets?

Answer:

Molecular docking and molecular dynamics simulations are critical. In studies of similar quinazolinone derivatives, docking poses (e.g., binding affinity to enzymes like α-glucosidase) were analyzed to prioritize compounds for in vitro testing. Quantum mechanics/molecular mechanics (QM/MM) methods can refine predictions of binding interactions .

What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

Answer:

SAR studies require systematic substitution of functional groups. For example, replacing the phenethyl group in the acetamide moiety with heteroaryl rings (e.g., thiophene or pyridine) can modulate bioactivity. Computational tools like scaffold-hopping or pharmacophore modeling, combined with synthetic validation, enable efficient analog design .

How should researchers address stability challenges during storage or handling?

Answer:

Stability studies under accelerated conditions (e.g., 40°C/75% RH) using techniques like differential scanning calorimetry (DSC) and mass balance analysis are essential. For hygroscopic or light-sensitive compounds, inert atmosphere storage (argon) and desiccants are recommended. Degradation products should be identified via LC-MS .

What statistical approaches are optimal for analyzing heterogeneous reaction data?

Answer:

Multivariate analysis (e.g., principal component analysis) and Bayesian inference can disentangle complex variable interactions. In triazole synthesis, DoE was used to optimize solvent polarity and temperature, with ANOVA validating factor significance .

How can researchers validate the compound's purity for pharmacological assays?

Answer:

High-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV/ELSD detection are gold standards. Elemental analysis (C, H, N) should match theoretical values within ±0.3%. For trace impurities, LC-MS/MS with isotopic labeling is advised .

What computational tools are recommended for reaction pathway exploration?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map potential energy surfaces and transition states. The ICReDD program employs automated reaction path search algorithms (e.g | AFIR) to predict intermediates and byproducts, which are later validated experimentally .

How can contradictions in biological assay results be systematically addressed?

Answer:

Contradictions may arise from assay conditions (e.g., buffer pH, cell line variability). Reproducibility requires standardized protocols (e.g., NIH guidelines) and orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analysis of dose-response curves and Hill slopes can identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.